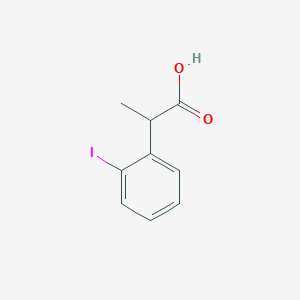

(4-(Acetamidomethyl)phenyl)boronic acid

Übersicht

Beschreibung

(4-(Acetamidomethyl)phenyl)boronic acid is a boronic acid derivative that is structurally related to compounds that have been synthesized for various applications in organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and applications of similar boronic acid derivatives. For instance, boronic acids are known to be crucial in the synthesis of pharmaceuticals and as catalysts in organic reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex and often requires careful control of reaction conditions. Paper discusses the synthesis of a boron analogue of N-acetylphenylalanine, which is achieved through a modification of a previously established route. The synthesis involves the use of dichloromethane-13C to introduce a 13C label at a chiral site. This method could potentially be adapted for the synthesis of (4-(Acetamidomethyl)phenyl)boronic acid by altering the starting materials and reaction conditions to suit the specific structural requirements of the target compound.

Molecular Structure Analysis

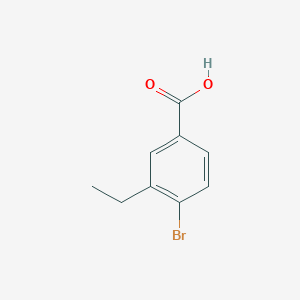

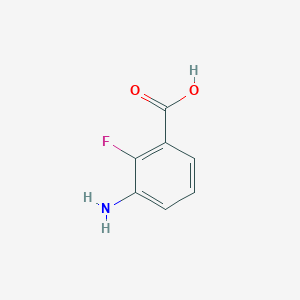

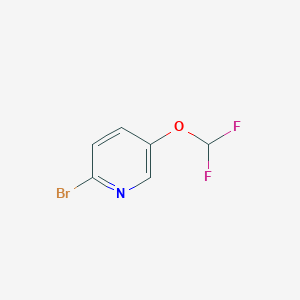

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The structure of (4-(Acetamidomethyl)phenyl)boronic acid would include a phenyl ring substituted with an acetamidomethyl group at the para position and a boronic acid group. NMR spectroscopy, as mentioned in paper , is a valuable tool for analyzing the structure and confirming the identity of such compounds.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, often as catalysts or intermediates. Paper describes the use of a boronic acid derivative as a catalyst in dehydrative amidation reactions between carboxylic acids and amines. The ortho-substituent on the phenyl ring of the boronic acid is crucial for the reaction's efficiency. Similarly, (4-(Acetamidomethyl)phenyl)boronic acid could potentially act as a catalyst or reactant in organic synthesis, depending on the presence and position of substituents that can influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. The presence of the boronic acid group imparts certain characteristics, such as the ability to form reversible covalent complexes with diols and amino acids, which can be exploited in various chemical processes. The substituents on the phenyl ring can affect the acidity, solubility, and overall reactivity of the compound. For example, the trifluoromethyl groups in the compound discussed in paper enhance the catalyst's effectiveness. The acetamidomethyl group in (4-(Acetamidomethyl)phenyl)boronic acid would similarly affect its properties and potential applications in synthesis and catalysis.

Wissenschaftliche Forschungsanwendungen

-

Chemical Biology and Medicinal Chemistry

- Boronic acids, including phenylboronic acids, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- They have been used in reversible click reactions, which have been applied to the creation of structural and functional components .

- Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .

- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

-

Sensing Applications

- Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

-

Glucose-Sensitive Drug Delivery

-

Dynamic Click Chemistry

- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- This chemistry has been applied to the creation of structural and functional components .

- Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .

- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

-

Biochemical Tools

- Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

- They have been used for electrophoresis of glycated molecules .

- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

-

Therapeutics and Separation Technologies

-

Cross-Coupling Reactions

- Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .

- They have been used in the synthesis of various organic compounds .

- The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

-

Catalysis

-

Medicinal Chemistry

-

Polymer or Optoelectronics Materials

Safety And Hazards

“(4-(Acetamidomethyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Eigenschaften

IUPAC Name |

[4-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJVNKSOLIUBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624586 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Acetamidomethyl)phenyl)boronic acid | |

CAS RN |

850568-41-1 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Acetylamino)methyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

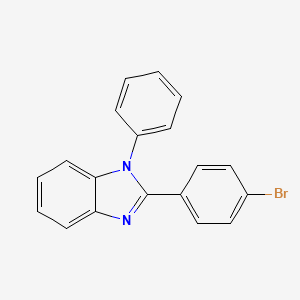

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)